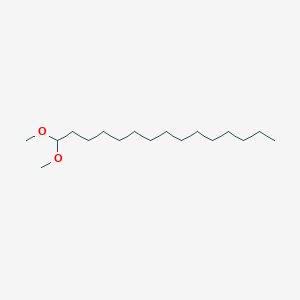![molecular formula C12H12OS B3053322 Thiophene, 2-[(4-methoxyphenyl)methyl]- CAS No. 53039-61-5](/img/structure/B3053322.png)
Thiophene, 2-[(4-methoxyphenyl)methyl]-
Descripción general
Descripción
“Thiophene, 2-[(4-methoxyphenyl)methyl]-” is a chemical compound with the empirical formula C13H12O3S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of thiophene derivatives, including “Thiophene, 2-[(4-methoxyphenyl)methyl]-”, often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Thiophene, 2-[(4-methoxyphenyl)methyl]-” can be represented by the SMILES stringO=C(OC)C1=CC(C2=CC=C(OC)C=C2)=CS1 . The InChI representation is 1S/C13H12O3S/c1-15-11-5-3-9(4-6-11)10-7-12(17-8-10)13(14)16-2/h3-8H,1-2H3 . Physical and Chemical Properties Analysis
The physical and chemical properties of “Thiophene, 2-[(4-methoxyphenyl)methyl]-” include a molecular weight of 248.30 . It is a solid substance . More detailed properties like boiling point, density, etc., were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Properties
- Crystal Structure Analysis : Thiophene derivatives, including those with methoxyphenyl groups, have been studied for their crystal structures. These studies reveal detailed molecular geometries and can be crucial for understanding the chemical and physical properties of these compounds (Swamy et al., 2014).
Applications in Material Science and Pharmaceuticals
- Wide Spectrum of Biological Activities : Substituted thiophenes, like the one , have shown a range of biological activities including antibacterial, antifungal, and antiviral properties. This makes them candidates for pharmaceutical applications (Nagaraju et al., 2018).
- Use in Electronics : Some thiophene derivatives are used in the production of electronic materials like thin-film transistors and solar cells. The unique electronic properties of these compounds make them suitable for such applications (Li et al., 2002).
Potential in Medical Research
- Anti-Proliferative Activity and Tumor Cell Selectivity : Certain thiophene derivatives, including those modified with methoxyphenyl groups, have shown pronounced anti-proliferative activity and selectivity towards specific tumor cells. This makes them potential candidates for cancer research and treatment (Thomas et al., 2017).
Contributions to Organic Chemistry and Synthesis
- Synthesis of New Compounds : Thiophene derivatives are used in the synthesis of new organic compounds. These synthetic processes contribute to the development of new materials and drugs (Fazio et al., 1999).
- Electrochemical Applications : Some thiophene derivatives have been used in electrochemical applications, indicating their potential in energy storage and conversion technologies (Pasquier et al., 2004).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Studies : Thiophene derivatives, including those modified with a methoxyphenyl group, have been evaluated for their antimicrobial and antioxidant activities. These properties are essential for the development of new antimicrobial and preservative agents (Raghavendra et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIVWKELINLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452583 | |
| Record name | Thiophene, 2-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-61-5 | |
| Record name | Thiophene, 2-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


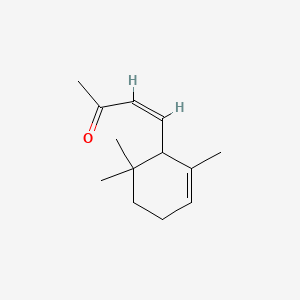

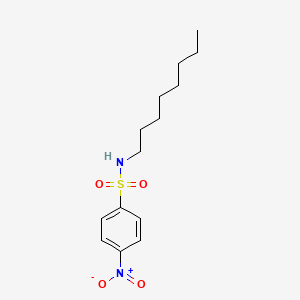
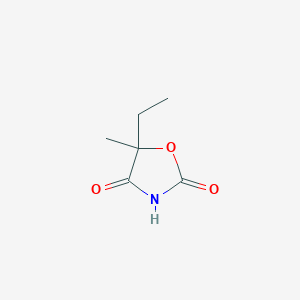
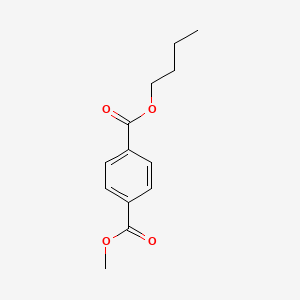

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)
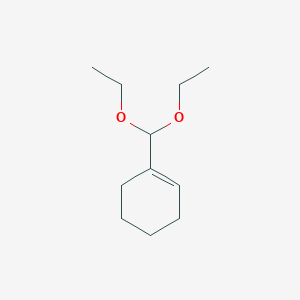
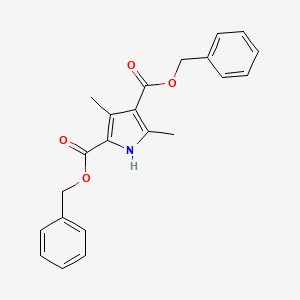
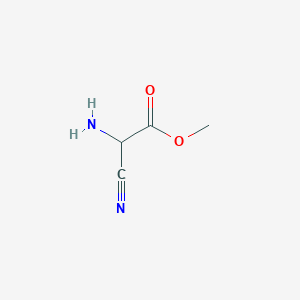
![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)
